molecular formula C13H20O4 B1308234 Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 40098-26-8

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No. B1308234
CAS RN: 40098-26-8
M. Wt: 240.29 g/mol
InChI Key: PQKUWAVOSCVDCT-UHFFFAOYSA-N
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Patent
US03969391

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.
[Compound]
Name
150
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reactant
Reaction Step One
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Reaction Step One
[Compound]
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[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
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0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C[O:9][C:10]1[CH2:14][CH:13]([OH:15])[C:12](=O)[C:11]=1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24].CO.Cl>C1C=CC=CC=1>[OH:15][CH:13]1[CH2:14][C:10](=[O:9])[C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:12]1

Inputs

Step One
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
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0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC
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Smiles
C1(=CC=CC=C1)C
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Step Three
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reactant
Smiles
C1(=CC=CC=C1)C
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Name
sodium dihydro bis(2-methoxyethoxy)aluminate
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0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diester
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0 (± 1) mol
Type
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Smiles
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Type
reactant
Smiles
CO
Name
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0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir at -70° for 31/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
of about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to rise to 0°
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at that temperature for 15 additional minutes
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers which form are separated
WASH
Type
WASH
Details
the organic layer is washed successively with aqueous potassium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C=C(C(C1)=O)CCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03969391

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
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Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C[O:9][C:10]1[CH2:14][CH:13]([OH:15])[C:12](=O)[C:11]=1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24].CO.Cl>C1C=CC=CC=1>[OH:15][CH:13]1[CH2:14][C:10](=[O:9])[C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:12]1

Inputs

Step One
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC
Name
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0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
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Type
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Smiles
C1=CC=CC=C1
Step Three
Name
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0 (± 1) mol
Type
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Smiles
C1(=CC=CC=C1)C
Step Four
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
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0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diester
Quantity
0 (± 1) mol
Type
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Smiles
Step Six
Name
Quantity
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Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir at -70° for 31/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
of about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to rise to 0°
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at that temperature for 15 additional minutes
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers which form are separated
WASH
Type
WASH
Details
the organic layer is washed successively with aqueous potassium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C=C(C(C1)=O)CCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03969391

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C[O:9][C:10]1[CH2:14][CH:13]([OH:15])[C:12](=O)[C:11]=1[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24].CO.Cl>C1C=CC=CC=1>[OH:15][CH:13]1[CH2:14][C:10](=[O:9])[C:11]([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24])=[CH:12]1

Inputs

Step One
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(C(C1)O)=O)CCCCCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
to stir at -70° for 31/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
of about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to rise to 0°
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at that temperature for 15 additional minutes
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers which form are separated
WASH
Type
WASH
Details
the organic layer is washed successively with aqueous potassium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1C=C(C(C1)=O)CCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.